
5,5-Dibutoxypent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dibutoxypent-1-ene is an organic compound with the molecular formula C11H22O2 It is a derivative of pentene, featuring two butoxy groups attached to the fifth carbon atom of the pentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibutoxypent-1-ene typically involves the reaction of 5-hydroxy-1-pentene with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dibutoxypent-1-ene can undergo various chemical reactions, including:
Oxidation: The double bond in the pentene chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pentenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dibutoxypent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dibutoxypent-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond in the pentene chain is attacked by the oxidizing agent, leading to the formation of an epoxide or diol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethoxypent-1-ene: Similar structure but with methoxy groups instead of butoxy groups.
5,5-Diethoxypent-1-ene: Similar structure but with ethoxy groups instead of butoxy groups.
5,5-Dipropoxypent-1-ene: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness
5,5-Dibutoxypent-1-ene is unique due to the presence of butoxy groups, which can influence its reactivity and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chains in the butoxy groups can affect the compound’s solubility, boiling point, and overall stability.
Propiedades
Número CAS |
502760-16-9 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
5,5-dibutoxypent-1-ene |
InChI |
InChI=1S/C13H26O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h4,13H,1,5-12H2,2-3H3 |
Clave InChI |
RTQOKFCALCZMCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CCC=C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


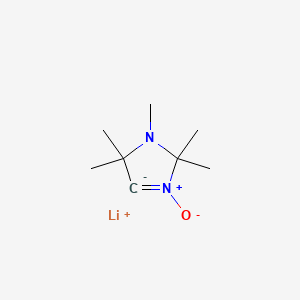

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
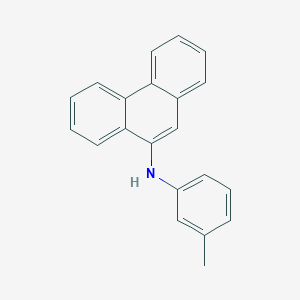

![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)
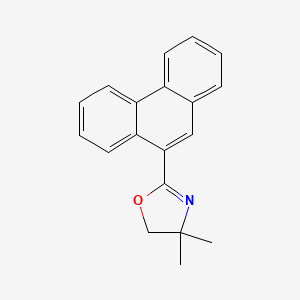
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
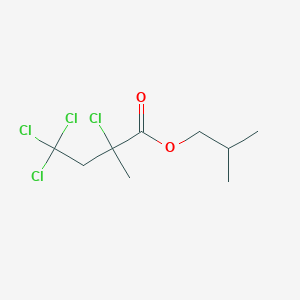
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
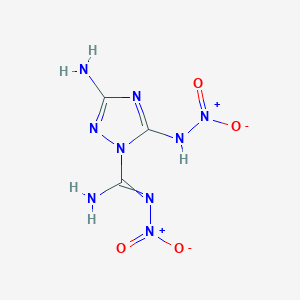
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)

